N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

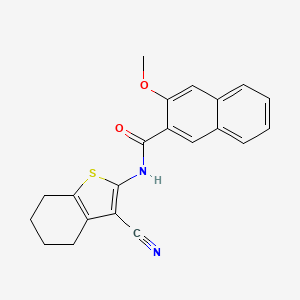

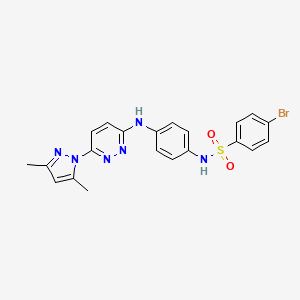

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide, also known as HET0016, is a potent and selective inhibitor of cytochrome P450 (CYP) 4A enzymes. It has a molecular formula of C12H10N2O3S and a molecular weight of 262.28 .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 262.28 .Scientific Research Applications

Inhibition of Microsomal Mixed-Function Oxidase Activity

Nicotinamide has been shown to inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase, with implications for oxidative metabolism studies. This inhibition is competitive for aminopyrine demethylation and a mixture of competitive and noncompetitive for aniline hydroxylation, suggesting that nicotinamide's role in oxidative metabolism is complex and may affect assay outcomes in biochemical research (Schenkman, Ball, & Estabrook, 1967).

Herbicidal Activity and Structural Analysis

Research has explored the synthesis and herbicidal activity of nicotinamide derivatives, finding some to exhibit excellent activity against specific weeds. The structure-activity relationships of these compounds provide a foundation for developing new herbicides, demonstrating the chemical versatility and potential ecological applications of nicotinamide derivatives (Yu et al., 2021).

Enhancement of Solubility of Anticancer Agents

Nicotinamide has been used as a solubilizing agent for poorly water-soluble anticancer agents, indicating its potential to address formulation problems in cancer chemotherapy. This application underscores nicotinamide's utility in improving the bioavailability of therapeutic agents (Truelove, Bawarshi-Nassar, Chen, & Hussain, 1984).

Aquaporin Inhibition for Therapeutic Targets

The structural characterization of nicotinamide derivatives, such as 2-nicotinamido-1,3,4-thiadiazole, has been investigated for their potential as antimicrobial agents and inhibitors of biological processes. Such studies highlight the importance of understanding chemical connectivity in developing therapeutic agents and suggest nicotinamide derivatives as promising candidates for targeting specific biological pathways (Burnett, Johnston, & Green, 2015).

Safety and Hazards

Properties

IUPAC Name |

N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-10(9-4-2-6-18-9)12(17)14-11(16)8-3-1-5-13-7-8/h1-7,12,17H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNUTPVBBSSLER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC(C(=O)C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-ethyl-2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2597614.png)

![(E)-4-(Dimethylamino)-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-enamide](/img/structure/B2597616.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2597617.png)

![3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B2597619.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2597622.png)

![3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2597623.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2597624.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2597627.png)

![8-Oxa-1-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2597630.png)